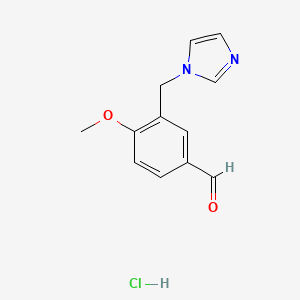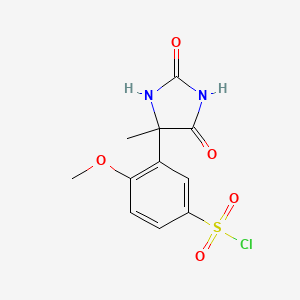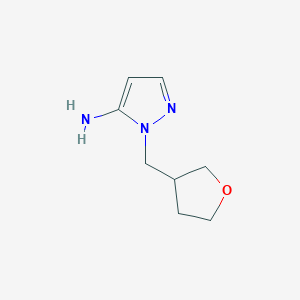![molecular formula C9H10N4 B3208677 [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine CAS No. 1052559-31-5](/img/structure/B3208677.png)
[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine
Overview
Description
“[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . It is useful for treating hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .
Synthesis Analysis
The synthesis of “[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine” involves complex chemical reactions. The compound is available in the form of a hydrochloride salt with a CAS Number: 1197871-01-4 . The synthesis process involves various stages and requires specific conditions for optimal results .Molecular Structure Analysis
The molecular structure of “[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine” is defined by its IUPAC Name [2- (1H-pyrazol-1-yl)-3-pyridinyl]methanamine hydrochloride and Inchi Code 1S/C9H10N4.ClH/c10-7-8-3-1-4-11-9 (8)13-6-2-5-12-13;/h1-6H,7,10H2;1H .Chemical Reactions Analysis
The chemical reactions involving “[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine” are complex and involve multiple stages. The compound interacts with other chemicals under specific conditions to produce desired results .Physical And Chemical Properties Analysis
“[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine” has a molecular weight of 210.67 . It is a solid substance that should be stored at room temperature . The compound has a predicted melting point of 115.95° C and a predicted boiling point of 361.3° C at 760 mmHg .Scientific Research Applications
- The imidazole core in this compound is a versatile scaffold for drug design. Researchers have explored its derivatives for various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
- A study synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited potent effects .
- Rhodium(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a versatile route to either C–H alkenylation products or indazole derivatives. This method allows for divergent synthesis .
- Novel heterocyclic chalcones derived from this compound have been designed as promising anti-tubercular agents. In silico design, QSAR-driven virtual screening, and experimental evaluation were employed to identify potential candidates .
Drug Development and Pharmacology
Anti-Tubercular Potential
C–H Functionalization
Heterocyclic Chalcones
Treatment of Hematological Disorders and Pulmonary Diseases
Safety and Hazards
“[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf .
Mode of Action
It has been described that a rh(iii)-catalyzed and solvent-controlled c–h bond functionalization of 2-(1h-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either c–h alkenylation products or indazole products .
Biochemical Pathways
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine. For instance, the compound’s solubility in methanol suggests that it may be more effective in environments where it can readily dissolve
properties
IUPAC Name |
(2-pyrazol-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-8-3-1-4-11-9(8)13-6-2-5-12-13/h1-6H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBQHDWXQSACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine hydrochloride](/img/structure/B3208643.png)




![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3208685.png)


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-dimethylphenyl)butanamide](/img/structure/B3208721.png)